ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate is a coumarin-derived compound characterized by a 2H-chromen (coumarin) core substituted with a 4-methyl group, a 2-oxo moiety, and a 7-[(2-oxocyclohexyl)oxy] side chain. The propanoate ester group at the 3-position further differentiates its structure. Its molecular formula is C₂₁H₂₄O₆, with a molecular weight of 372.42 g/mol .
Properties
IUPAC Name |
ethyl 3-[4-methyl-2-oxo-7-(2-oxocyclohexyl)oxychromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-3-25-20(23)11-10-16-13(2)15-9-8-14(12-19(15)27-21(16)24)26-18-7-5-4-6-17(18)22/h8-9,12,18H,3-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEGBQXIPFEMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC3CCCCC3=O)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Cyclohexyl Moiety: The cyclohexyl group is introduced via an etherification reaction, where the chromen-2-one derivative reacts with a cyclohexanone derivative under basic conditions.
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate exerts its effects is not fully understood but is believed to involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
- Molecular Formula : C₂₄H₂₄O₇
- Molecular Weight : 424.45 g/mol
- Substituents : A benzyloxy group replaces the cyclohexyloxy moiety.
- This could influence solubility or binding affinity in biological systems .
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate
- Molecular Formula : C₂₃H₂₀ClF₃O₅
- Molecular Weight : 493.85 g/mol
- Substituents : Features a chlorine atom at the 6-position and a 3-(trifluoromethyl)phenyl methoxy group at the 7-position.
- Implications : The electron-withdrawing trifluoromethyl (-CF₃) and chlorine substituents may alter electronic properties, increasing reactivity or metabolic stability. The -CF₃ group also enhances hydrophobicity, which could impact pharmacokinetics .
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
- Molecular Formula: C₁₈H₂₃NO₄
- Molecular Weight : 317.38 g/mol
- Substituents : Replaces the coumarin core with an indole ring system.
- The reduced molecular weight suggests differences in crystallinity or melting points .
N,N-Dimethyl-2-[(2-oxo-2H-1-benzopyran-7-yl)oxy]acetamide
- Molecular Formula: C₁₃H₁₃NO₄
- Molecular Weight : 247.25 g/mol
- Substituents: Simplifies the structure with an acetamide group at the 7-position and lacks the propanoate ester.
- Implications : The acetamide group may improve water solubility compared to ester-containing analogs, while the absence of a cyclohexyl or benzyl substituent reduces steric bulk .
Comparative Data Table
Research Findings and Implications
- Substituent Effects on Reactivity : The presence of electron-withdrawing groups (e.g., -Cl, -CF₃) in analogs like the compound in may enhance electrophilic substitution reactivity, making them suitable for further derivatization.
Biological Activity
Ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the chromene class, known for its diverse biological activities and potential applications in medicinal chemistry. This compound's unique structure and functional groups contribute to its reactivity and biological properties, making it a subject of interest for further research.
Molecular Formula and Weight
- Molecular Formula : C21H24O6
- Molecular Weight : 372.417 g/mol
Structural Features
The compound features a chromene backbone with various functional groups, including:
- A ketone group
- An ester group
- An ether linkage
These structural components are crucial for the compound's biological activity.
This compound exhibits significant biological effects through its interactions with specific molecular targets, such as enzymes and receptors. The chromene moiety can modulate enzyme activity, leading to various physiological responses.
Pharmacological Potential
Research indicates that this compound may possess:
- Antioxidant Properties : Capable of scavenging free radicals, potentially reducing oxidative stress.
- Anti-inflammatory Effects : May inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells, warranting further investigation into its use as an anticancer agent.
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that derivatives of chromene compounds showed significant antioxidant activity in vitro, indicating potential protective effects against oxidative damage.
- Anti-inflammatory Studies : In a model of inflammation, this compound reduced the levels of inflammatory markers, suggesting its utility in treating conditions like arthritis or other inflammatory disorders.
- Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For example, it exhibited cytotoxic effects against breast cancer cells, leading to increased apoptosis rates.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Anticancer | Induction of apoptosis in cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
